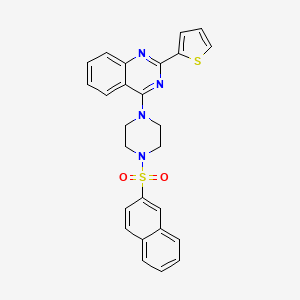

4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylchinazolin

Übersicht

Beschreibung

ML155 ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen großes Interesse geweckt hat. Diese Verbindung ist für ihre Stabilität und Reaktivität bekannt, was sie zu einem wertvollen Forschungsobjekt in Chemie, Biologie, Medizin und Industrie macht.

Wissenschaftliche Forschungsanwendungen

ML155 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex molecules.

Biology: ML155 is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: ML155 is used in the production of advanced materials and as a component in various industrial processes

Wirkmechanismus

Der Wirkungsmechanismus von ML155 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Während der genaue Mechanismus noch untersucht wird, wird angenommen, dass ML155 seine Wirkungen ausübt, indem es bestimmte biochemische Signalwege moduliert und mit Schlüsselproteinen und Enzymen interagiert . Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, was ML155 zu einer interessanten Verbindung in der Arzneimittelforschung und -entwicklung macht.

Biochemische Analyse

Biochemical Properties

4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction between 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline and protein kinases is crucial as it can inhibit the kinase activity, thereby affecting various signaling pathways within the cell . Additionally, this compound may interact with other biomolecules such as receptors and ion channels, further influencing cellular functions.

Cellular Effects

The effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline on cells are profound and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline can disrupt the normal signaling cascades that regulate cell growth, differentiation, and apoptosis . This disruption can lead to altered gene expression patterns, affecting the production of proteins that are essential for various cellular processes. Furthermore, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, which can have downstream effects on cell function and viability.

Molecular Mechanism

At the molecular level, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline exerts its effects primarily through the inhibition of protein kinases. The compound binds to the active site of the kinase enzyme, preventing the phosphorylation of target proteins. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways that are critical for cell survival and proliferation. Additionally, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline may also interact with other molecular targets, such as receptors and ion channels, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term exposure to 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline has been associated with sustained inhibition of cellular processes, which can result in altered cell behavior and function.

Dosage Effects in Animal Models

The effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as toxicity and organ damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline is involved in various metabolic pathways within the cell. The compound is metabolized by liver enzymes, which modify its structure to facilitate excretion . This metabolism can affect the compound’s bioavailability and efficacy. Additionally, interactions with cofactors and other enzymes can influence the metabolic flux and levels of metabolites, further impacting the compound’s activity and function.

Transport and Distribution

The transport and distribution of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is crucial for its therapeutic efficacy. Additionally, binding to plasma proteins can affect its distribution and availability in the bloodstream.

Subcellular Localization

The subcellular localization of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline is an important factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline in these compartments allows it to effectively interact with its molecular targets and exert its biochemical effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML155 beinhaltet typischerweise eine Reihe wohldefinierter chemischer Reaktionen. Ein übliches Verfahren umfasst die Polykondensation von Alkoxysilanen, bei der die Hydrolyse und anschließende Polykondensation von Alkoxysilan-Vorläufern stattfinden . Dieser Prozess erfordert eine präzise Steuerung der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und des Vorhandenseins von Katalysatoren, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von ML155 die großtechnische präparative Flüssigchromatographie zur Reinigung der Verbindung umfassen . Dieses Verfahren stellt sicher, dass die Verbindung in hoher Reinheit gewonnen wird, was für ihre vielfältigen Anwendungen unerlässlich ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML155 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: In Gegenwart starker Oxidationsmittel kann ML155 oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: ML155 kann mit Reduktionsmitteln reduziert werden, was zur Bildung reduzierter Derivate führt.

Substitution: Diese Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Die Reaktionen mit ML155 erfordern oft spezifische Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen variieren je nach gewünschtem Produkt, beinhalten aber oft Katalysatoren und spezifische Lösungsmittel.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Reduktionsreaktionen reduzierte Formen von ML155 erzeugen.

Wissenschaftliche Forschungsanwendungen

ML155 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer komplexer Moleküle verwendet.

Biologie: ML155 wird hinsichtlich seiner potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Rolle als Arzneimittelkandidat.

Industrie: ML155 wird bei der Herstellung von fortschrittlichen Materialien und als Bestandteil in verschiedenen industriellen Prozessen verwendet

Vergleich Mit ähnlichen Verbindungen

ML155 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:

Ähnliche Verbindungen: Verbindungen wie ML151 und ML152 weisen einige strukturelle Ähnlichkeiten mit ML155 auf, unterscheiden sich aber in ihrer Reaktivität und ihren Anwendungen.

Einzigartigkeit: ML155 zeichnet sich durch seine Stabilität und Vielseitigkeit in verschiedenen chemischen Reaktionen aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsarbeiten macht .

Zusammenfassend lässt sich sagen, dass ML155 eine Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartigen Eigenschaften und Reaktivität machen es zu einem wertvollen Forschungsobjekt, und die laufende Forschung deckt weiterhin neue Anwendungen und Wirkungsmechanismen für diese vielseitige Verbindung auf.

Eigenschaften

IUPAC Name |

4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S2/c31-34(32,21-12-11-19-6-1-2-7-20(19)18-21)30-15-13-29(14-16-30)26-22-8-3-4-9-23(22)27-25(28-26)24-10-5-17-33-24/h1-12,17-18H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQARUVRGOHJYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2569045.png)

![1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2569051.png)

![2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569056.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2569057.png)

![4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol](/img/structure/B2569058.png)

![2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide](/img/structure/B2569060.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2569061.png)

![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B2569062.png)

![N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2569063.png)

![1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2569066.png)

![2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2569067.png)